c-Met Kinase Inhibitory Activity: 1,6-Naphthyridine Core Demonstrates Superior Enzymatic Potency Versus 1,5-Naphthyridine Isomer
In a scaffold-hopping study based on MK-2461, two parallel series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were synthesized and evaluated against c-Met kinase. The 1,6-naphthyridine core was identified as the more promising inhibitory structure relative to the 1,5-naphthyridine core, with compounds 26b and 26c from the 1,6-naphthyridine series exhibiting the highest enzymatic and cytotoxic activities across all tested analogs [1]. While absolute IC50 values for the target compound itself are not reported, the core-level superiority of 1,6-naphthyridine over 1,5-naphthyridine is explicitly established. Compound 26c further demonstrated target engagement via suppression of c-Met phosphorylation in western blot analysis, confirming mechanism-based activity [1].
| Evidence Dimension | c-Met kinase inhibitory potential |
|---|---|
| Target Compound Data | 1,6-Naphthyridine core identified as more promising c-Met inhibitory structure core; compounds 26b and 26c showed best enzymatic and cytotoxic activities |
| Comparator Or Baseline | 1,5-Naphthyridine core (less promising c-Met inhibitory structure) |
| Quantified Difference | Qualitative superiority established; specific IC50 fold-difference not provided in abstract |
| Conditions | c-Met kinase enzymatic assay; cellular cytotoxicity against Hela and A549 cell lines; western blot confirmation of c-Met phosphorylation suppression |
Why This Matters
This core-level differentiation directs medicinal chemists toward the 1,6-naphthyridine scaffold, rather than the 1,5-isomer, when designing c-Met-targeted oncology candidates, reducing synthesis of inactive isomers and accelerating lead identification.
- [1] Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorg Med Chem Lett. 2015. View Source
